molecular formula C12H13NO3 B2556699 4-(2-Cyclopropylacetamido)benzoic acid CAS No. 1094493-08-9

4-(2-Cyclopropylacetamido)benzoic acid

Cat. No.: B2556699
CAS No.: 1094493-08-9
M. Wt: 219.24
InChI Key: BWPKOJMRXGLQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyclopropylacetamido)benzoic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of a cyclopropylacetamido group attached to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylacetamido)benzoic acid typically involves the acylation of 4-aminobenzoic acid with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with efficient mixing capabilities

    Purification: Crystallization or chromatography to purify the final product

    Quality Control: Rigorous testing to ensure the purity and consistency of the compound

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylacetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylate derivatives

    Reduction: Amines

    Substitution: Brominated aromatic compounds

Scientific Research Applications

4-(2-Cyclopropylacetamido)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylacetamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropylacetamido group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the cyclopropylacetamido group, making it less specific in its interactions.

    Cyclopropylacetic acid: Does not have the benzoic acid moiety, limiting its applications in aromatic substitution reactions.

Uniqueness

4-(2-Cyclopropylacetamido)benzoic acid is unique due to the presence of both the cyclopropylacetamido group and the benzoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research .

Properties

IUPAC Name

4-[(2-cyclopropylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(7-8-1-2-8)13-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKOJMRXGLQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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